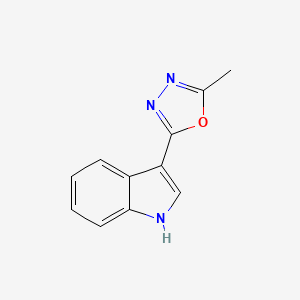

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as MOI-1182, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOI-1182 is a heterocyclic compound that contains an indole ring and an oxadiazole ring, which gives it unique properties and potential biological activities.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Compounds containing the 1,3,4-oxadiazole core, such as “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole”, have shown a broad spectrum of pharmacological activities, including anticancer properties . They have been utilized in the synthesis of novel drugs due to their ability to interact with various biological targets. For instance, derivatives of this compound have been tested for their efficacy against cancer cell lines, showing promising results as potential therapeutic agents .

Pharmacology: Drug Development

In the field of drug development, the 1,3,4-oxadiazole derivatives are explored for their potential as bioisosteres for carboxylic acids, esters, and carboxamides . This makes “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” a valuable scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Material Science: High-Energy Materials

The oxadiazole ring system is known for its application in high-energy materials due to its favorable oxygen balance and positive heat of formation . Derivatives like “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” can be used to design and synthesize compounds with high energy release properties, suitable for applications in propellants and explosives.

Biology: Antimicrobial Activity

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities . This suggests that “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” could be used as a base structure for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Chemistry: Synthesis of Heterocyclic Compounds

In synthetic chemistry, “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” can be involved in various chemical reactions to create a wide array of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes.

Analytical Chemistry: Sensing Applications

Some 1,3,4-oxadiazole derivatives have been reported to exhibit luminescent properties, which can be harnessed in the development of sensors . “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” could potentially be used in the creation of optical sensors for detecting specific ions or molecules.

Mechanism of Action

Target of Action

The primary target of the compound 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

The compound interacts with its target, NF-κB, by inhibiting its activation . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of Hepatocellular Carcinoma (HCC) cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. By inhibiting the activation of NF-κB, it disrupts the normal functioning of this pathway, leading to a decrease in the transcription of genes regulated by NF-κB . This can have downstream effects on various biological processes, including inflammation, immunity, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under these conditions

Result of Action

The compound induces antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .

Action Environment

The storage temperature of the compound is mentioned to be between 2-8°c , suggesting that temperature could be a factor influencing its stability

properties

IUPAC Name |

2-(1H-indol-3-yl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOXTBRTCBJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)

![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)

![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)